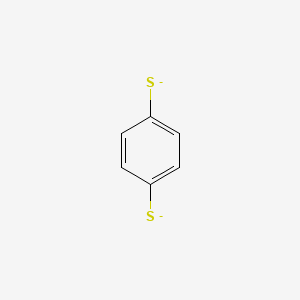
N-(4-methylbenzylidene)-4-phenyl-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-N-(4-phenyl-1-piperazinyl)methanimine is a member of piperazines.
Scientific Research Applications
Pharmacological Applications :
- A compound similar to N-(4-methylbenzylidene)-4-phenyl-1-piperazinamine, GSK962040, was identified as a novel small molecule motilin receptor agonist with potential therapeutic applications in gastrointestinal disorders. This compound demonstrated potentiation of neuronal-mediated contractions of isolated gastric antrum tissue (Westaway et al., 2009).
- In another study, various Mannich bases with piperazine structures were synthesized and evaluated for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Compounds with structures similar to N-(4-methylbenzylidene)-4-phenyl-1-piperazinamine showed potential as lead compounds for further designs in anticancer therapies (Gul et al., 2019).
Material Science Applications :
- Piperazine derivatives have been utilized as antioxidants in polypropylene copolymers. A study found that the presence of phenolic and amino groups in these compounds significantly influenced the performance of the antioxidants, thereby affecting the thermal stability of the polypropylene copolymer (Desai et al., 2004).
Antimicrobial and Anticancer Research :
- Synthesis of a series of 1,4-disubstituted 1,2,3-triazole derivatives, including structures similar to N-(4-methylbenzylidene)-4-phenyl-1-piperazinamine, demonstrated moderate to good antimicrobial activities against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).
- A study on the bioactive metabolites of the marine actinobacterium Streptomyces sp. isolated compounds similar to N-(4-methylbenzylidene)-4-phenyl-1-piperazinamine, which showed cytotoxic activities, indicating potential applications in cancer research (Sobolevskaya et al., 2007).
Corrosion Inhibition :
- Piperazine derivatives have been explored as corrosion inhibitors for mild steel. A study reported the synthesis of new Schiff base compounds, showing promising results as corrosion inhibitors in acidic environments, suggesting potential industrial applications (Singh & Quraishi, 2016).
Central Nervous System Research :
- Research on piperazine derivatives of butyric acid, similar to N-(4-methylbenzylidene)-4-phenyl-1-piperazinamine, demonstrated their potential as differentiating agents in human leukemic cells, indicating a potential role in cancer treatment and understanding of neoplastic cell differentiation (Gillet et al., 1997).
properties
Molecular Formula |
C18H21N3 |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(E)-1-(4-methylphenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C18H21N3/c1-16-7-9-17(10-8-16)15-19-21-13-11-20(12-14-21)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3/b19-15+ |
InChI Key |
YXZQFVGYUCERHF-XDJHFCHBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3 |
SMILES |
CC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3 |
solubility |
0.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



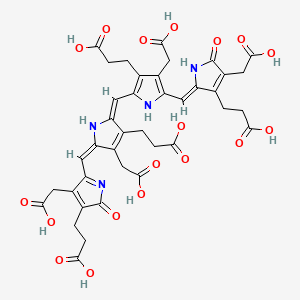
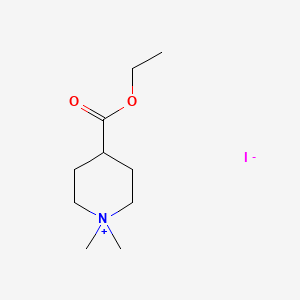
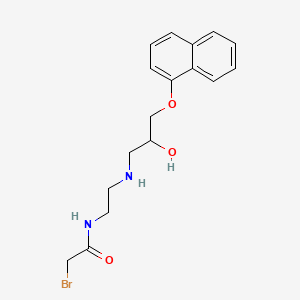
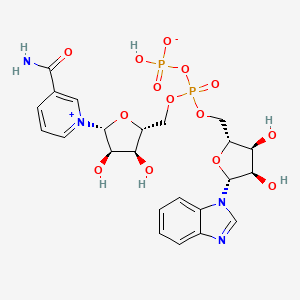
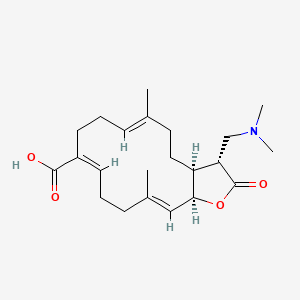
![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-oxidopyrazin-4-ium-2-one](/img/structure/B1235146.png)
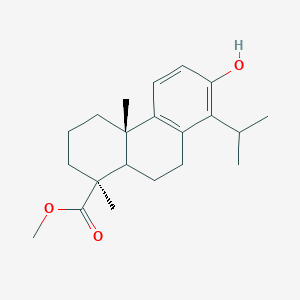
![[(1R,2R,4S,7S,8S,12R,13R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B1235150.png)

![(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[oxo-[4-(2-pyrimidinyl)-1-piperazinyl]methyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1235152.png)
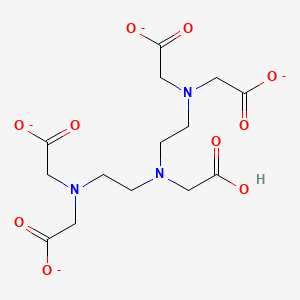
![4-[[(E)-3-(2-furyl)prop-2-enylidene]amino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1235157.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-{4-[(3-methylbenzyl)oxy]phenyl}methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1235158.png)
